REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[c:6]1[s:7][c:8]([CH2:18][CH2:19][N:20]2[CH2:21][CH2:22][C:23](=[CH:26][c:27]3[cH:28][c:29]([F:33])[cH:30][cH:31][cH:32]3)[CH2:24][CH2:25]2)[c:9](-[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[n:10]1)[CH3:5].[CH3:35][CH2:36][OH:37].[NH3:34]>>[O:3]=[C:4]([c:6]1[s:7][c:8]([CH2:18][CH2:19][N:20]2[CH2:21][CH2:22][C:23](=[CH:26][c:27]3[cH:28][c:29]([F:33])[cH:30][cH:31][cH:32]3)[CH2:24][CH2:25]2)[c:9](-[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[n:10]1)[NH2:34]
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Name
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CCOC(=O)c1nc(-c2ccc(F)cc2)c(CCN2CCC(=Cc3cccc(F)c3)CC2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nc(-c2ccc(F)cc2)c(CCN2CCC(=Cc3cccc(F)c3)CC2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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NC(=O)c1nc(-c2ccc(F)cc2)c(CCN2CCC(=Cc3cccc(F)c3)CC2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |